N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide

Physicochemical profiling ADME prediction Lead optimization

Researchers needing a CNS-targeting fragment or patent-relevant VDAC scaffold face analog selection risks due to subtle structural differences in piperazine-acetamide space. This compound (CAS 21404-86-4) provides the exact N-methyl tertiary amide + ethylene linker configuration. - Tertiary amide: No H-bond donor, non-hydrolyzable control for HDAC isoform studies. - Ethylene-linked piperazine: Distinct 3D vector vs. methylene analogs; Rule of Three compliant (MW 185.27, cLogP ~0.85). - Synthetically addressable secondary amine: Enables rapid N-arylation/alkylation for SAR exploration.

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
Cat. No. B12975645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide
Molecular FormulaC9H19N3O
Molecular Weight185.27 g/mol
Structural Identifiers
SMILESCC(=O)N(C)CCN1CCNCC1
InChIInChI=1S/C9H19N3O/c1-9(13)11(2)7-8-12-5-3-10-4-6-12/h10H,3-8H2,1-2H3
InChIKeyMSDDUAJLZHMVRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide Chemical Identity and Properties


N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide (CAS 21404-86-4; also indexed under 1404531-13-0) is a tertiary acetamide featuring a piperazine ring connected via an N-ethyl linker to an N-methylacetamide moiety . The molecular formula is C₉H₁₉N₃O with a molecular weight of 185.27 g/mol . The compound belongs to the piperazine-acetamide class, a scaffold extensively explored in medicinal chemistry for sigma receptor ligands , HDAC inhibitors [1], and CNS-active agents [2]. Its structure combines a basic secondary amine (piperazine NH) with a hydrogen-bond-accepting amide carbonyl, establishing it as a versatile intermediate for fragment-based screening and lead optimization programs.

1
Piperazine-acetamide scaffold for CNS target studies
2
Unsubstituted piperazine NH enables rapid derivatization
3
Fragment-compatible MW supports screening library use

Structural Specificity vs. Generic Piperazine-Acetamide Analogs


The piperazine-acetamide chemical space is broad, yet small structural perturbations produce large differences in physicochemical and biological profiles. The N-methyl tertiary amide in N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide eliminates the hydrogen-bond donor capacity of the amide nitrogen—a feature retained by its primary amide analog N-(2-(piperazin-1-yl)ethyl)acetamide . This single N-methyl substitution alters LogP, polar surface area, and metabolic stability . The ethylene linker between the amide nitrogen and the piperazine ring distinguishes it from the shorter methylene-linked N-methyl-1-piperazineacetamide (CAS 39890-41-0), which exhibits a different conformational profile and protonation state at physiological pH . These differences translate into divergent target-binding profiles, making simple analog substitution unreliable without direct comparative data.

Attribute
Risk context
Des-methyl analog
Primary amide has additional H-bond donor; membrane permeability context may not transfer directly
Methylene-linked analog
Shorter linker alters pKa and conformational profile; binding mode may shift across target classes
N-aryl piperazine-acetamides
Different synthetic complexity and steric profile; SAR context may require independent validation

Quantitative Differentiation from Closest Structural Analogs


LogP and Hydrogen-Bond Donor Comparison

N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide possesses zero hydrogen-bond donors on the amide group (tertiary acetamide), whereas its closest analog, N-(2-(piperazin-1-yl)ethyl)acetamide, has one amide NH donor . The target compound's predicted LogP is approximately 0.85 ± 0.30 , compared to the des-methyl analog's predicted LogP of −0.292 , reflecting a ~30- to 100-fold increase in calculated octanol-water partition coefficient.

LogP & HBD Comparison
Head-to-head
ΔLogP ≈ +1.14
Target: HBD=1, LogP≈0.85 Analog: HBD=2, LogP=−0.292
Supports membrane permeability screening context
Computed LogP; experimental validation recommended
Physicochemical profiling ADME prediction Lead optimization

Linker Length and pKa Differentiation

The target compound features a two-carbon ethylene linker (‒CH₂CH₂‒) between the amide nitrogen and the piperazine ring, whereas N-methyl-1-piperazineacetamide (CAS 39890-41-0) contains a single methylene (‒CH₂‒) linker . This additional methylene unit increases the distance between the basic piperazine center and the electron-withdrawing amide carbonyl, raising the predicted piperazine NH pKa from approximately 8.5 in the methylene-linked analog to approximately 9.1–9.5 in the target compound . The ethylene linker also adds one rotatable bond, altering the conformational ensemble available for target binding.

Linker & pKa Comparison
Head-to-head
ΔpKa ≈ +0.6–1.0
Target: ethylene linker, pKa≈9.1–9.5 Analog: methylene linker, pKa≈8.5
Supports binding mode differentiation review
Estimated pKa from computational models
Molecular design Conformational analysis pKa tuning

Sigma-1 Receptor Affinity of the Piperazine-Acetamide Scaffold

Piperazine-acetamide derivatives are validated sigma-1 receptor (S1R) ligands. A structurally related analog, N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}acetamide, exhibits a Ki of 800 nM at the central 5-HT1A receptor [1], while optimized piperazine-acetamides achieve Ki values as low as 3.5 nM at sigma-1 in guinea pig cortex membranes [2]. The N-methyl tertiary amide motif and ethylene linker of the target compound correspond to structural features associated with enhanced sigma-1 affinity in structure-activity relationship (SAR) studies . The free piperazine NH provides a derivatizable handle for further potency optimization.

Sigma-1 Receptor SAR
Class-level
Class Ki: 3.5–800 nM
Piperazine-acetamide scaffold spans high-affinity range
Supports sigma-1 SAR exploration context
Class-level inference; direct Ki data pending for parent compound
Sigma-1 receptor CNS drug discovery Pain therapeutics

VDAC Oligomerization Inhibition Patent Alignment

Patent disclosures from Ben-Gurion University describe piperazine and piperidine derivatives bearing ethyl-acetamide linkers as inhibitors of voltage-dependent anion channel (VDAC) oligomerization, a mechanism associated with apoptosis and mitochondrial dysfunction [1]. The N-methyl-N-(2-(piperazin-1-yl)ethyl)acetamide structure maps onto the generic Formula I in these disclosures, where the piperazine ring connected via a two-carbon linker to a substituted amide is a required pharmacophoric element [1]. VDAC inhibitors are under investigation for Alzheimer's disease, psychotic disorders, and inflammatory bowel disease [2].

VDAC Patent Alignment
Class-level
Scaffold matches claimed IP space
Ethylene linker + tertiary amide within patent scope
Supports patent-aligned scaffold assessment
Patent analysis; IC₅₀ not publicly disclosed for parent compound
VDAC inhibition Mitochondrial dysfunction Neurodegeneration

Synthetic Accessibility and Derivatization Advantage

The target compound is accessible via a single-step acylation of commercially available 2-(piperazin-1-yl)ethylamine with N-methylacetamide or acetyl chloride equivalents . This contrasts with N-aryl-piperazine-acetamide analogs, which typically require multi-step sequences involving aryl halide coupling and protecting group strategies [1]. The unsubstituted piperazine NH of the target compound serves as a reactive handle for late-stage diversification via N-alkylation, N-arylation, or sulfonylation, enabling rapid parallel library synthesis.

Synthetic Accessibility
Reported
1–2 synthetic steps
From commercial 2-(piperazin-1-yl)ethylamine
Supports synthesis efficiency review
≥2 fewer steps vs. N-aryl-piperazine-acetamide analogs
Synthetic accessibility Building block Parallel synthesis

Key Application Scenarios for Research Procurement


Sigma-1 Receptor Ligand Development and SAR

Research groups pursuing sigma-1 receptor modulators for neuropathic pain, depression, or Alzheimer's disease can use N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide as a core scaffold for parallel derivatization. The unsubstituted piperazine NH enables rapid N-arylation or N-alkylation to explore substituent effects on sigma-1 affinity, building on class-level SAR showing that piperazine-acetamides achieve Ki values as low as 3.5 nM at this target [1]. The tertiary amide and ethylene linker differentiate it from simpler analogs in terms of lipophilicity and conformational space, as established in Section 3, Evidence Items 1 and 2.

VDAC-Targeted Mitochondrial Therapeutics

Investigators exploring voltage-dependent anion channel (VDAC) oligomerization inhibitors for neurodegenerative and inflammatory diseases should procure this compound as a patent-relevant starting material. The piperazine-ethyl-acetamide architecture aligns with the generic scaffold claimed in Ben-Gurion University patent filings for VDAC inhibition [2]. Using this specific linker length and N-methyl substitution pattern ensures research activities remain within the protected chemical space, facilitating potential IP generation and translational development.

Fragment-Based Drug Discovery Library Design

The compound's molecular weight (185.27 Da), compliance with the Rule of Three (MW <300, cLogP ≤3, HBD ≤3, HBA ≤3), and the presence of a synthetically addressable secondary amine make it an ideal fragment for FBDD libraries targeting CNS enzymes and receptors. Its predicted LogP of ~0.85 places it in the optimal lipophilicity range for fragment screening, while the ethylene-linked piperazine provides a distinct three-dimensional binding vector compared to flatter aromatic fragments typically used in FBDD collections.

HDAC Selectivity Profiling Tool Compound Synthesis

Piperazine-acetamide derivatives have demonstrated activity against HDAC6 and HDAC10 isoforms [3]. The target compound's tertiary amide cannot be hydrolyzed to a carboxylic acid—a feature that may confer selectivity over HDAC isoforms that preferentially process primary or secondary acetamide substrates. Researchers developing isoform-selective HDAC chemical probes can use this compound as a non-hydrolyzable control or as a scaffold for further functionalization targeting specific HDAC isozymes.

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand SAR studies
Scaffold derivatization potential
Sigma-1 binding assay context
VDAC inhibition mitochondrial research
Patent-aligned scaffold architecture
VDAC oligomerization assay context
Fragment-based library design
Rule-of-Three compliance review
Fragment growing/merging compatibility
HDAC isoform selectivity profiling
Non-hydrolyzable amide review
Isoform selectivity endpoint assessment
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